molecular formula C16H32 B12053236 1-Hexadecene-d32

1-Hexadecene-d32

Cat. No.: B12053236
M. Wt: 256.62 g/mol
InChI Key: GQEZCXVZFLOKMC-VQZQVVABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexadecene-d32 is a deuterated form of 1-Hexadecene, a long-chain alkene with the molecular formula CD3(CD2)13CD=CD2. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The molecular weight of this compound is 256.62 g/mol .

Preparation Methods

1-Hexadecene-d32 can be synthesized through various methods, including:

Chemical Reactions Analysis

1-Hexadecene-d32 undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Hexadecene-d32 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Hexadecene-d32 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development .

Comparison with Similar Compounds

1-Hexadecene-d32 can be compared with other deuterated alkenes, such as:

  • 1-Phenyldodecane-d30
  • 1-Iodopropane-3,3,3-d3
  • 2-Iodopropane-1,1,1,3,3,3-d6
  • Pentadecane-d32
  • Linoleic acid-d32

These compounds share similarities in their deuterium content and applications but differ in their specific structures and properties. This compound is unique due to its long carbon chain and terminal double bond, which confer distinct chemical and physical characteristics .

Properties

Molecular Formula

C16H32

Molecular Weight

256.62 g/mol

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-dotriacontadeuteriohexadec-1-ene

InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3/i1D2,2D3,3D,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2

InChI Key

GQEZCXVZFLOKMC-VQZQVVABSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCC=C

Origin of Product

United States

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